3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid
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Overview
Description
3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid typically involves the annulation of a thiazole ring to a pyrazine core. This process can be achieved through various synthetic routes, including the reaction of pyridine derivatives with thiazole heterocycles . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to histamine H3 receptors, thereby modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These derivatives also have a thiazole ring and are known for their medicinal properties.
Uniqueness
What sets 3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid apart is its unique combination of a piperidine ring with the thiazolo[4,5-b]pyrazine core, which enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N4O2S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
3-(6-piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid |
InChI |
InChI=1S/C13H16N4O2S/c18-11(19)5-4-10-16-12-13(20-10)15-9(8-14-12)17-6-2-1-3-7-17/h8H,1-7H2,(H,18,19) |
InChI Key |
XGQPNGYIPONRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CN=C3C(=N2)SC(=N3)CCC(=O)O |
Origin of Product |
United States |
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